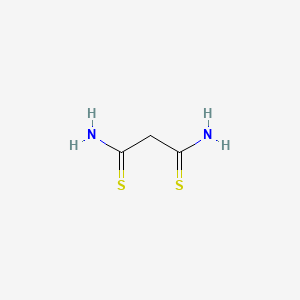

丙二硫酰胺

描述

Propanedithioamide is a chemical compound that has been studied for its potential to form various derivatives and complexes. In one study, propanedithioamide derivatives were synthesized through the reaction of 1-phenylthiomethyl-3,5-dimethylpyrazole with n-butyllithium followed by phenyl isothiocyanate. This process yielded multiple compounds, including N,N′-diphenyl-2-(3,5-dimethylpyrazol-1-yl)propanedithioamide, which was further reacted with tungsten carbonyl to form a bis(chelate) tungsten complex .

Synthesis Analysis

The synthesis of propanedithioamide derivatives involves a multi-step reaction starting with 1-phenylthiomethyl-3,5-dimethylpyrazole. The reaction with n-butyllithium and phenyl isothiocyanate leads to the formation of several compounds, including the propanedithioamide derivative. The reaction pathway may involve a carbanion or a carbene intermediate, which is formed through the cleavage of a C-S bond. The resulting compounds were characterized using NMR and HRMS spectroscopy, and their structures were confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of propanedithioamide derivatives has been elucidated using X-ray crystallography, which provides an unambiguous confirmation of their geometry. In the case of the bis(chelate) tungsten complex formed from the propanedithioamide derivative, the coordination occurs through two relatively soft sulfur atoms, indicating the potential for versatile coordination chemistry .

Chemical Reactions Analysis

Propanedithioamide derivatives exhibit interesting reactivity, particularly in their ability to form complexes with metals. The study of the reaction with W(CO)5THF demonstrates the formation of a bis(chelate) complex, showcasing the ligand's ability to coordinate with transition metals through sulfur atoms. This reactivity suggests potential applications in coordination chemistry and catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanedithioamide derivatives are closely related to their molecular structure and reactivity. The spectroscopic methods used for characterization, such as NMR and HRMS, provide insights into the electronic environment of the atoms within the molecule, which in turn influences properties like solubility, melting point, and reactivity. The coordination behavior with tungsten carbonyl highlights the compound's potential as a ligand in metal complexes, which could affect its physical state and solubility in various solvents .

科学研究应用

合成和配位行为:已合成丙二硫酰胺并研究了其与钨羰基的配位行为。这项研究表明通过两个相对软的硫原子形成了一个双螯合钨配合物,为有机金属化学和在催化或材料科学中的潜在应用提供了见解 (Xie, Zhao, & Tang, 2016)。

反应性冲击和爆轰传播:在U弯管道中对气态化学计量比的丙烷-空气爆轰进行研究提供了有关爆轰的稳定性和传播的宝贵数据,这对涉及丙烷等气体的工业过程的安全至关重要 (Frolov, Aksenov, & Shamshin, 2007)。

丙烷等离子氮碳化:对在等离子氮碳化中使用丙烷作为含碳气体对AISI 1045钢的影响进行的研究显示出对氮碳化速率和相组成的显著影响,突显了丙烷在材料加工和表面工程中的潜力 (Ye, Wu, Zhu, & Hu, 2014)。

紧急培训中的丙二醇雾:对在航空紧急培训中暴露于丙二醇雾的研究显示出急性眼部和呼吸道影响,强调了在特定环境中了解和减轻职业健康风险的必要性 (Wieslander, Norbäck, & Lindgren, 2001)。

丙烷燃料电池的发展:研究使用丙烷作为燃料的便携式聚合物电解质燃料电池(PEFC)发电机为低成本和高效替代能源来源的发展提供了见解。这对便携和移动应用尤为重要 (Ledjeff-Hey, Kalk, Mahlendorf, Niemzig, Trautmann, & Roes, 2000)。

安全和危害

作用机制

Mode of Action

The exact mode of action of Propanedithioamide is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that many thioamide derivatives, such as protionamide, are known to disrupt normal cellular functions, which could hint at a similar mechanism for propanedithioamide .

Biochemical Pathways

Thioamide derivatives are often involved in a variety of biochemical processes, including those related to cell growth and metabolism .

Pharmacokinetics

Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Based on the properties of similar compounds, it may interfere with normal cellular functions, leading to various biological effects .

Action Environment

The action, efficacy, and stability of Propanedithioamide can be influenced by various environmental factors. These may include the physical and chemical conditions of the environment, such as temperature and pH, as well as biological factors, such as the presence of other substances or organisms .

属性

IUPAC Name |

propanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARRJIMJPIHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377964 | |

| Record name | propanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedithioamide | |

CAS RN |

6944-34-9 | |

| Record name | NSC55978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

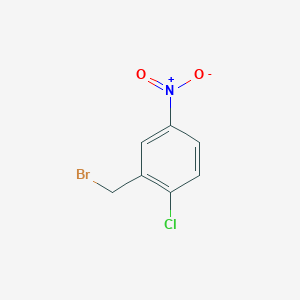

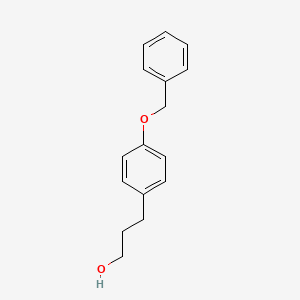

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does propanedithioamide interact with metal ions, and what are the structural characteristics of these complexes?

A1: Propanedithioamide acts as a ligand, forming complexes with metal ions. Research shows its interaction with tungsten carbonyl, leading to the formation of coordination complexes. [] While the exact binding mode wasn't explicitly described in the provided abstracts, it likely coordinates through its sulfur atoms, a common characteristic of dithioamide ligands.

Q2: What are the potential applications of computational studies on propanedithioamide complexes?

A2: Computational studies, particularly those utilizing DFT, offer valuable insights into propanedithioamide's coordination chemistry. By modeling the molecular structures of its metal complexes, researchers can:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)